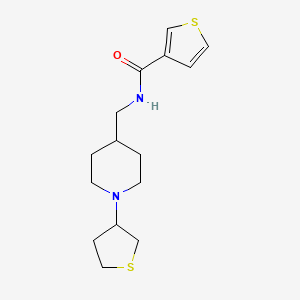

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized and studied extensively in recent years, and its unique properties make it an attractive candidate for further research.

科学的研究の応用

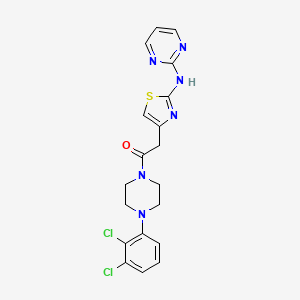

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis around the pyrazole C3 substituent identified distinct conformations, suggesting that the N1 aromatic ring moiety of 1 dominates the steric binding interaction with the receptor in a manner similar to cannabinoid agonists. This research helps in understanding the molecular interactions and structural requirements for binding to cannabinoid receptors, which is crucial for designing selective ligands with potential therapeutic applications (Shim et al., 2002).

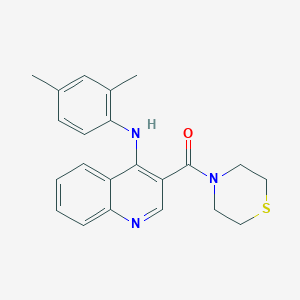

Structure-Activity Relationships

In the context of exploring structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, studies have shown that specific structural requirements are crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These requirements include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. This research aids in identifying key structural elements essential for designing selective cannabinoid receptor antagonists with potential therapeutic benefits (Lan et al., 1999).

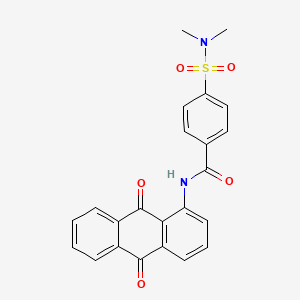

Synthesis Methodologies

The Mannich reaction in the synthesis of N,S-containing heterocycles presents a novel methodology for the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This method involves aminomethylation of piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate with primary amines and excess formaldehyde. Such methodologies are crucial for developing new compounds with potential biological activities, including antimicrobial and antitumor properties (Dotsenko et al., 2012).

特性

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS2/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYMPFAGYYTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)